3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid
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Overview
Description
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid is an organic compound with the molecular formula C17H13NO3 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a cyanopropenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-(benzyloxy)benzaldehyde and malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate this compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(benzyloxy)phenyl]-2-cyanobenzoic acid.
Reduction: Formation of 3-[4-(benzyloxy)phenyl]-2-aminoprop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure with a phenylacetic acid moiety instead of a cyanopropenoic acid group.
3-(4-Benzyloxyphenyl)-2-cyanoacrylamide: Similar structure with an acrylamide group instead of a cyanopropenoic acid group.
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20) |
InChI Key |
YQASXVJGRZKXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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